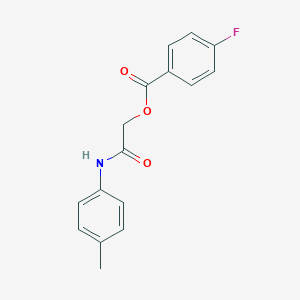![molecular formula C13H16N2OS B255497 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)
3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, also known as BCTP, is a small molecule that has been extensively studied for its potential therapeutic applications. BCTP has been found to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a key role in the regulation of synaptic plasticity and is implicated in a range of neurological disorders. In
作用機序
3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. The mGluR5 receptor plays a key role in the regulation of synaptic plasticity, and its dysregulation has been implicated in several neurological disorders. This compound binds to the allosteric site of the mGluR5 receptor, which inhibits its activity and reduces the downstream signaling pathways that are involved in synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models of neurological disorders. This compound has been found to reduce the levels of glutamate in the brain, which is a key neurotransmitter that is implicated in several neurological disorders. This compound has also been found to reduce the levels of inflammatory cytokines in the brain, which are thought to play a role in the development of several neurological disorders.
実験室実験の利点と制限
3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has several advantages for lab experiments, including its high affinity for the mGluR5 receptor, its selective antagonism of the receptor, and its ability to reduce glutamate levels in the brain. However, this compound also has several limitations, including its low solubility in water, its complex synthesis method, and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, including its potential therapeutic applications in other neurological disorders, its optimization as a drug candidate, and its potential use as a tool for studying the role of the mGluR5 receptor in synaptic plasticity. Additionally, further research is needed to evaluate the safety and efficacy of this compound in humans and to identify any potential side effects or drug interactions. Overall, this compound represents a promising therapeutic candidate for the treatment of a range of neurological disorders, and further research is needed to fully explore its potential.
合成法
The synthesis of 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex multi-step process that involves the use of several reagents and solvents. The general synthetic route involves the reaction of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with butyl isocyanate to form the corresponding urea derivative. The urea derivative is then reacted with 2-bromo-3,5-dimethylpyridine to form the final product, this compound. The overall yield of the synthesis is around 10-15%, and the purity of the final product is typically greater than 95%.
科学的研究の応用
3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in a range of neurological disorders, including schizophrenia, depression, anxiety, and addiction. This compound has been found to have a high affinity for the mGluR5 receptor, which is implicated in the regulation of synaptic plasticity and the development of several neurological disorders. This compound has been shown to be effective in animal models of these disorders, and several clinical trials are currently underway to evaluate its efficacy in humans.
特性
分子式 |
C13H16N2OS |
|---|---|
分子量 |
248.35 g/mol |
IUPAC名 |
11-butyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C13H16N2OS/c1-2-3-7-15-8-14-12-11(13(15)16)9-5-4-6-10(9)17-12/h8H,2-7H2,1H3 |
InChIキー |
HQFJOOXQBKKWAC-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC2=C(C1=O)C3=C(S2)CCC3 |
正規SMILES |
CCCCN1C=NC2=C(C1=O)C3=C(S2)CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)

![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)
![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)
![(1R,2S,4R)-N-(4-(N-propylsulfamoyl)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B255427.png)
![5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B255428.png)

![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B255431.png)
![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)

